

# 2-Amino-4-(trifluoromethyl)benzamide CAS number and properties

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## Compound of Interest

Compound Name:	2-Amino-4-(trifluoromethyl)benzamide
Cat. No.:	B1329353

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An In-Depth Technical Guide to **2-Amino-4-(trifluoromethyl)benzamide** (CAS: 713-41-7)

## Introduction

**2-Amino-4-(trifluoromethyl)benzamide** is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a primary amine, an amide, and a trifluoromethyl group on a benzene ring—make it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[1\]](#)

This guide provides a comprehensive technical overview of **2-Amino-4-(trifluoromethyl)benzamide**, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization methods, applications in drug discovery, and essential safety protocols. The content is structured to deliver not just data, but actionable, field-proven insights for professionals in the field.

## Core Chemical Identity and Properties

Precise identification and understanding of a compound's properties are the foundation of any successful research endeavor.

### 1.1. Chemical Identifiers

Property	Value	Source(s)
CAS Number	<b>713-41-7</b>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	204.15 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Synonyms	4- Trifluoromethylanthranilamide	<a href="#">[2]</a> <a href="#">[5]</a>
InChI Key	Not readily available	

| SMILES | NC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | |

## 1.2. Physical and Chemical Properties

Property	Value	Notes
Appearance	<b>White Crystalline Solid</b>	<a href="#">[8]</a>
Melting Point	151-152 °C	<a href="#">[3]</a>
Boiling Point	268.6 ± 40.0 °C	Predicted value <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.418 ± 0.06 g/cm <sup>3</sup>	Predicted value <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Insoluble in water. <a href="#">[9]</a> Soluble in organic solvents like ethyl ether. <a href="#">[3]</a>	Solubility should be experimentally verified for specific applications.
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C. <a href="#">[3]</a>	Proper storage is crucial to prevent degradation.

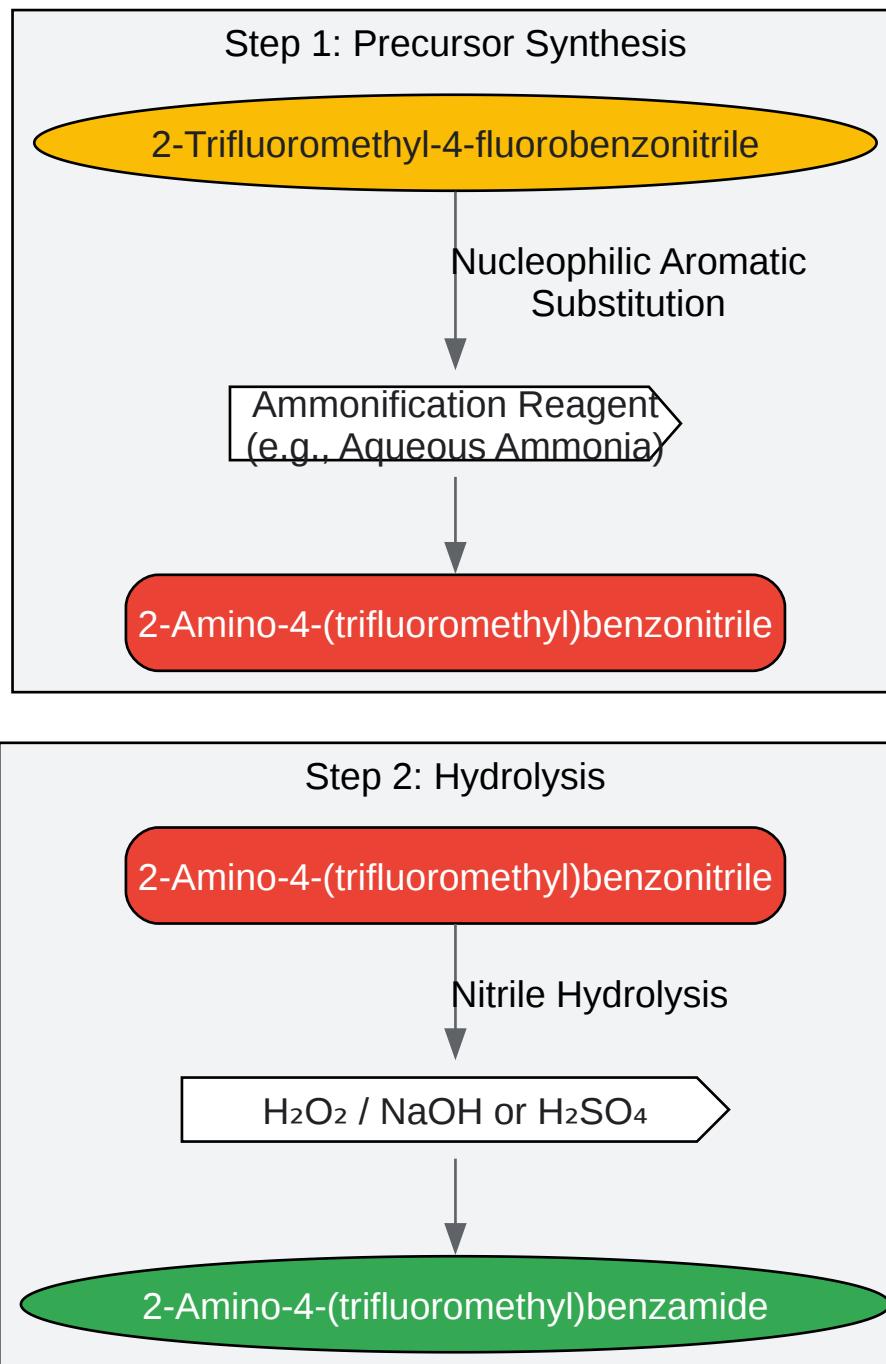
| pKa | 15.13 ± 0.50 | Predicted value[\[3\]](#) |

## Synthesis and Purification

The synthesis of **2-Amino-4-(trifluoromethyl)benzamide** is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-amino-4-(trifluoromethyl)benzonitrile. This precursor can be synthesized from commercially available starting materials.[\[10\]](#)

## Conceptual Synthesis Workflow

The following diagram outlines a common and reliable pathway for the preparation of the title compound.



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Caption: Synthetic pathway from a fluorinated precursor to **2-Amino-4-(trifluoromethyl)benzamide**.

## Experimental Protocol: Hydrolysis of 2-Amino-4-(trifluoromethyl)benzonitrile

This protocol describes the conversion of the nitrile precursor to the desired benzamide. The use of alkaline peroxide is a standard method for the mild hydrolysis of nitriles to amides, minimizing the risk of further hydrolysis to the carboxylic acid.

### Materials:

- 2-Amino-4-(trifluoromethyl)benzonitrile
- Ethanol (or other suitable alcohol)
- 30% Hydrogen Peroxide ( $H_2O_2$ ) solution
- 6M Sodium Hydroxide (NaOH) solution
- Deionized water
- Saturated sodium thiosulfate solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-(trifluoromethyl)benzonitrile in ethanol.
  - Rationale: Ethanol is chosen as a solvent because it solubilizes the starting material and is miscible with the aqueous reagents.

- Reagent Addition: Add 5-10 equivalents of 30%  $\text{H}_2\text{O}_2$  solution to the flask, followed by the dropwise addition of 6M NaOH solution while stirring. An exothermic reaction may be observed; maintain the temperature below 50 °C using an ice bath if necessary.
  - Rationale: The NaOH deprotonates the hydrogen peroxide to form the hydroperoxide anion ( $\text{HOO}^-$ ), which is the active nucleophile that attacks the nitrile carbon. A molar excess ensures the reaction goes to completion.
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add saturated sodium thiosulfate solution to quench the excess hydrogen peroxide.
  - Rationale: Sodium thiosulfate reduces unreacted peroxide, preventing potential hazards during workup. This is a crucial safety and validation step.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
  - Rationale: Ethyl acetate is a common extraction solvent that will dissolve the desired organic product while being immiscible with the aqueous phase.
- Washing: Combine the organic layers and wash sequentially with deionized water and brine.
  - Rationale: Washing removes residual water-soluble impurities and salts. The brine wash helps to break any emulsions and starts the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure **2-Amino-4-(trifluoromethyl)benzamide**.

## Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

## Expected Spectral Data

The following table summarizes the expected spectroscopic signatures for **2-Amino-4-(trifluoromethyl)benzamide**.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons (3H): Signals in the <math>\delta</math> 6.5-8.0 ppm range, exhibiting coupling patterns (e.g., doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.</li><li>- Amine Protons (2H): A broad singlet, typically around <math>\delta</math> 4.0-6.0 ppm, which is exchangeable with D<sub>2</sub>O.</li><li>- Amide Protons (2H): Two broad singlets (or one if rotation is fast) in the <math>\delta</math> 7.0-8.5 ppm region, also exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons (6C): Signals in the <math>\delta</math> 110-150 ppm range.</li><li>- Trifluoromethyl Carbon (1C): A quartet (due to <sup>1</sup>JCF coupling) around <math>\delta</math> 120-130 ppm.</li><li>- Carbonyl Carbon (1C): A signal in the <math>\delta</math> 165-175 ppm range.</li></ul>
<sup>19</sup> F NMR	<ul style="list-style-type: none"><li>- Trifluoromethyl Group (3F): A single sharp singlet around <math>\delta</math> -60 to -65 ppm (relative to CFCl<sub>3</sub>).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretch (Amine &amp; Amide): Two or more sharp/broad bands in the 3200-3500 cm<sup>-1</sup> region.</li><li>- C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm<sup>-1</sup>.</li><li>- C-F Stretch: Strong absorptions in the 1100-1350 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- [M]<sup>+</sup>: A molecular ion peak corresponding to the compound's molecular weight (e.g., at m/z 204 for the parent ion).</li></ul>

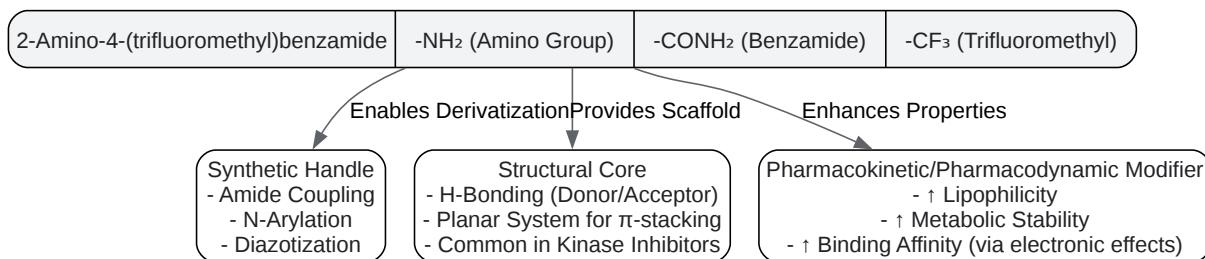
## Applications in Research and Drug Development

**2-Amino-4-(trifluoromethyl)benzamide** is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

- Medicinal Chemistry Scaffold: The amino group serves as a key handle for further chemical modifications, allowing for the construction of more complex molecules through reactions like amide bond formation, reductive amination, or Sandmeyer reactions.
- Kinase Inhibitor Synthesis: Benzamide-containing scaffolds are prevalent in the development of kinase inhibitors. For example, derivatives incorporating a (trifluoromethyl)benzamido moiety have been successfully developed as potent BCR-ABL inhibitors for the treatment of Chronic Myeloid Leukemia.[\[11\]](#)
- Impact of the Trifluoromethyl Group: The  $\text{CF}_3$  group is a bioisostere for other groups (like isopropyl) but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's properties, often leading to improved cell permeability, metabolic stability (by blocking sites of oxidation), and receptor binding affinity.[\[1\]](#)

## Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the contribution of each functional moiety of the molecule to its utility in drug design.



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Caption: Functional group contributions of the molecule to drug design strategies.

## Safety and Handling

As with any chemical reagent, proper handling of **2-Amino-4-(trifluoromethyl)benzamide** is paramount for laboratory safety.

Hazard Summary: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[6][8]
- H315: Causes skin irritation.[6][8]
- H319: Causes serious eye irritation.[6][8]
- H335: May cause respiratory irritation.[6][8]

## Safe Handling Protocol

Area	Requirement	Rationale
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12]	To prevent inhalation of dust and vapors, minimizing respiratory irritation.
Personal Protective Equipment (PPE)	<ul style="list-style-type: none"><li>- Eye Protection: Wear chemical safety goggles or a face shield.[12]</li><li>- Hand Protection: Wear suitable protective gloves (e.g., nitrile). [12]</li><li>- Body Protection: Wear a lab coat.</li></ul>	To prevent skin and eye contact, which can cause serious irritation.
Handling Practices	<ul style="list-style-type: none"><li>Avoid breathing dust.[12]</li><li>Avoid contact with skin, eyes, and clothing.[8]</li><li>Wash hands thoroughly after handling.[8]</li><li>Do not eat, drink, or smoke when using this product.[8]</li></ul>	Standard chemical hygiene practices to prevent accidental ingestion, inhalation, or contact.
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere at 2-8°C.[3]	To ensure chemical stability and prevent degradation from moisture or air.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	To ensure safe and environmentally responsible disposal of chemical waste.

## Conclusion

**2-Amino-4-(trifluoromethyl)benzamide** is a strategically important building block for modern chemical synthesis, particularly in the realm of drug discovery. Its value lies in the combination of a reactive amino handle, a structurally significant benzamide core, and the property-enhancing trifluoromethyl group. A thorough understanding of its properties, synthesis, and

safe handling procedures, as detailed in this guide, is essential for researchers aiming to leverage its full potential in creating novel and effective chemical entities.

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